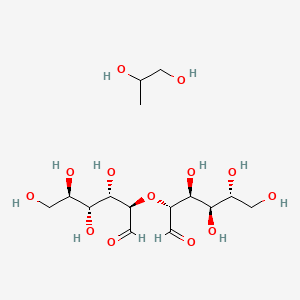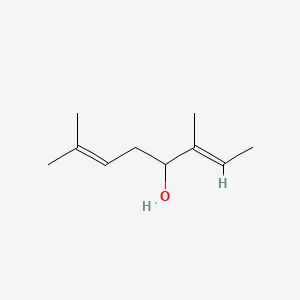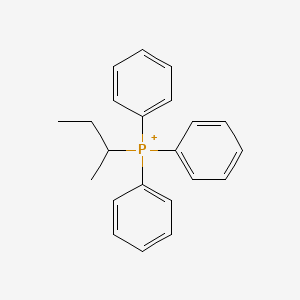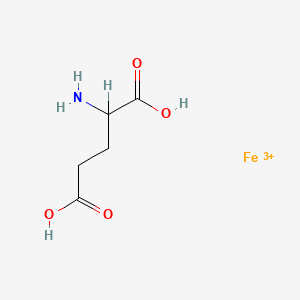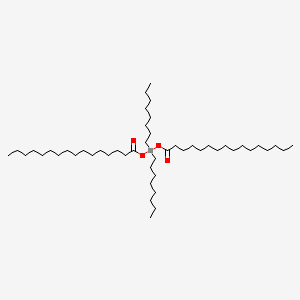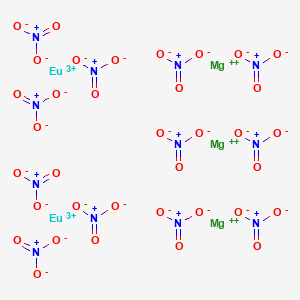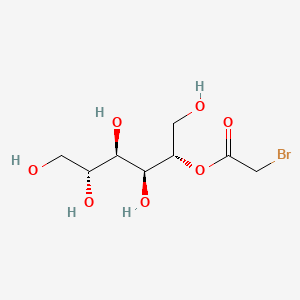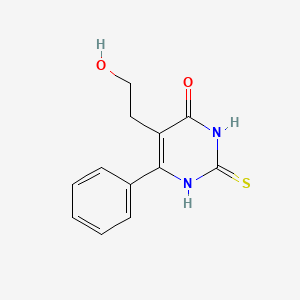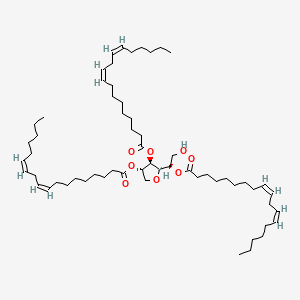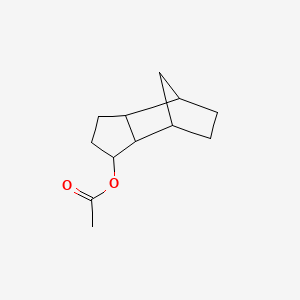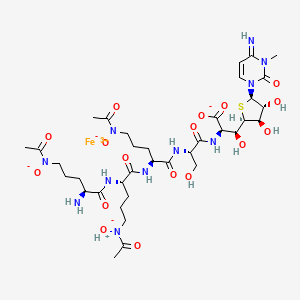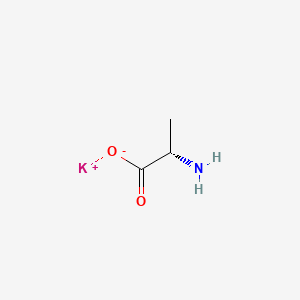![molecular formula C18H18 B15175570 (1E,10E,11Z,13Z)-tricyclo[8.4.2.24,7]octadeca-1(15),4,6,10(16),11,13,17-heptaene](/img/structure/B15175570.png)
(1E,10E,11Z,13Z)-tricyclo[8.4.2.24,7]octadeca-1(15),4,6,10(16),11,13,17-heptaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E,10E,11Z,13Z)-tricyclo[84224,7]octadeca-1(15),4,6,10(16),11,13,17-heptaene is a complex organic compound characterized by its unique tricyclic structure and multiple double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E,10E,11Z,13Z)-tricyclo[8.4.2.24,7]octadeca-1(15),4,6,10(16),11,13,17-heptaene typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, which forms the tricyclic core. Subsequent steps involve selective hydrogenation and dehydrogenation to introduce the desired double bonds. The reaction conditions often require precise temperature control and the use of specific catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the production efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(1E,10E,11Z,13Z)-tricyclo[8.4.2.24,7]octadeca-1(15),4,6,10(16),11,13,17-heptaene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can selectively hydrogenate the double bonds.
Substitution: Halogenation reactions with reagents like bromine or chlorine can introduce halogen atoms at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br₂) in an inert solvent like carbon tetrachloride (CCl₄).
Major Products
Oxidation: Formation of epoxides or ketones.
Reduction: Formation of partially or fully hydrogenated derivatives.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1E,10E,11Z,13Z)-tricyclo[8.4.2.24,7]octadeca-1(15),4,6,10(16),11,13,17-heptaene is used as a model compound to study reaction mechanisms and stereochemistry. Its unique structure makes it an excellent candidate for exploring the effects of ring strain and conjugation on chemical reactivity.
Biology
In biological research, this compound can be used to investigate the interactions between complex organic molecules and biological macromolecules. Its structural complexity allows for the study of molecular recognition and binding affinity in enzyme-substrate interactions.
Medicine
Potential applications in medicine include the development of novel therapeutic agents. The compound’s unique structure may serve as a scaffold for designing drugs with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to undergo various chemical modifications makes it a versatile building block for creating materials with tailored properties.
Wirkmechanismus
The mechanism of action of (1E,10E,11Z,13Z)-tricyclo[8.4.2.24,7]octadeca-1(15),4,6,10(16),11,13,17-heptaene involves its interaction with specific molecular targets. The compound’s multiple double bonds and tricyclic structure allow it to engage in π-π interactions and hydrogen bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclooctatetraene: Another polycyclic compound with multiple double bonds, but with a different ring structure.
Tricyclo[6.2.1.02,7]undeca-4,9-diene: A tricyclic compound with a similar level of complexity but different connectivity of the rings.
Hexahelicene: A polycyclic aromatic hydrocarbon with a helical structure, used in studies of chirality and molecular recognition.
Uniqueness
(1E,10E,11Z,13Z)-tricyclo[8.4.2.24,7]octadeca-1(15),4,6,10(16),11,13,17-heptaene stands out due to its specific tricyclic framework and the arrangement of double bonds. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C18H18 |
|---|---|
Molekulargewicht |
234.3 g/mol |
IUPAC-Name |
(1E,10E,11Z,13Z)-tricyclo[8.4.2.24,7]octadeca-1(15),4,6,10(16),11,13,17-heptaene |
InChI |
InChI=1S/C18H18/c1-2-4-16-6-5-15(3-1)7-9-17-11-13-18(10-8-16)14-12-17/h1-6,11-14H,7-10H2/b2-1?,3-1-,4-2-,6-5?,15-3?,15-5-,16-4?,16-6- |
InChI-Schlüssel |
VRGLNGRQXLSACG-QXKHZNLLSA-N |
Isomerische SMILES |
C1/C/2=C\C=C(\C=C/C=C2)/CCC3=CC=C(C1)C=C3 |
Kanonische SMILES |
C1CC2=CC=C(CCC3=CC=C1C=CC=C3)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


